5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling reactions: The dihydroisoquinoline and pyrazole intermediates are then coupled through a carbonylation reaction, often using reagents like carbon monoxide and a palladium catalyst.
Introduction of the benzenesulfonamide group: This step involves the sulfonylation of the intermediate compound using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in cancer therapy.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, occupying the oxyanion hole and interacting with hydrophobic pockets . This binding inhibits the enzyme’s activity, which can lead to therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase AKR1C3.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: A compound obtained via a modified Strecker reaction.
Uniqueness
5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its combination of a dihydroisoquinoline moiety, a pyrazole ring, and a benzenesulfonamide group
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrazol-3-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N4O4S/c1-25(2)31(28,29)21-12-16(8-9-20(21)30-3)18-13-19(24-23-18)22(27)26-11-10-15-6-4-5-7-17(15)14-26/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,24) |
InChI Key |
NFYFNBJYZLTPFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
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